3-Chloro-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide
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Overview
Description
3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide typically involves the condensation of 3-chlorobenzohydrazide with 5-(4-chlorophenyl)furan-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anthelmintic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anthelmintic applications, it may interfere with the metabolic pathways of parasitic worms, leading to their immobilization and death .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-methylphenoxy)-N’-[(5-(substituted aryl)-furan-2-yl)methylidene]acetohydrazides: These compounds share a similar hydrazide and furan structure but differ in the substitution pattern on the phenyl ring.
Indole Derivatives: Compounds containing the indole nucleus also exhibit diverse biological activities and can be compared in terms of their antimicrobial and anthelmintic properties.
Uniqueness
3-Chloro-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of both furan and benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H12Cl2N2O2 |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
3-chloro-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H12Cl2N2O2/c19-14-6-4-12(5-7-14)17-9-8-16(24-17)11-21-22-18(23)13-2-1-3-15(20)10-13/h1-11H,(H,22,23)/b21-11+ |
InChI Key |
WWGBWGOUPKFHMX-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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